molecular formula C13H17BF3NO3 B13689581 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic Acid Pinacol Ester

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13689581
M. Wt: 303.09 g/mol
InChI Key: BDPMZWIBOFYTPA-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyridine ring, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-2,2,2-trifluoro-1-hydroxyethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Scientific Research Applications

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired products . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for applications requiring high reactivity and stability.

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanol

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18-7-8)10(19)13(15,16)17/h5-7,10,19H,1-4H3

InChI Key

BDPMZWIBOFYTPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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